molecular formula C19H32O3Si B14426586 2-Mesityl-2-(triethylsiloxy)acetic acid ethyl ester CAS No. 85905-78-8

2-Mesityl-2-(triethylsiloxy)acetic acid ethyl ester

Cat. No.: B14426586
CAS No.: 85905-78-8
M. Wt: 336.5 g/mol
InChI Key: JIUDGTOKOSHZQF-UHFFFAOYSA-N
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Description

2-Mesityl-2-(triethylsiloxy)acetic acid ethyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its unique structure, which includes a mesityl group and a triethylsiloxy group attached to an acetic acid ethyl ester backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mesityl-2-(triethylsiloxy)acetic acid ethyl ester typically involves the esterification of 2-Mesityl-2-(triethylsiloxy)acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. The choice of catalysts and solvents is optimized to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Mesityl-2-(triethylsiloxy)acetic acid ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Reduction: Reduction of the ester with lithium aluminum hydride results in the formation of the corresponding alcohol.

    Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions are used, with common reagents being hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride is the reagent of choice for reducing esters to alcohols.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

    Hydrolysis: 2-Mesityl-2-(triethylsiloxy)acetic acid and ethanol.

    Reduction: 2-Mesityl-2-(triethylsiloxy)ethanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-Mesityl-2-(triethylsiloxy)acetic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Mesityl-2-(triethylsiloxy)acetic acid ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The mesityl and triethylsiloxy groups may influence the compound’s solubility and stability, affecting its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Mesityl-2-(trimethylsiloxy)acetic acid ethyl ester
  • 2-Mesityl-2-(triethylsiloxy)acetic acid methyl ester
  • 2-Mesityl-2-(triethylsiloxy)propionic acid ethyl ester

Uniqueness

2-Mesityl-2-(triethylsiloxy)acetic acid ethyl ester is unique due to the presence of both mesityl and triethylsiloxy groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and stability, making it a valuable intermediate in various synthetic applications.

Properties

CAS No.

85905-78-8

Molecular Formula

C19H32O3Si

Molecular Weight

336.5 g/mol

IUPAC Name

ethyl 2-triethylsilyloxy-2-(2,4,6-trimethylphenyl)acetate

InChI

InChI=1S/C19H32O3Si/c1-8-21-19(20)18(22-23(9-2,10-3)11-4)17-15(6)12-14(5)13-16(17)7/h12-13,18H,8-11H2,1-7H3

InChI Key

JIUDGTOKOSHZQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(C=C(C=C1C)C)C)O[Si](CC)(CC)CC

Origin of Product

United States

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